Human PI3Kγ Binding Affinity: Single-Digit Nanomolar Kd by KINOMEscan
The target compound demonstrates a Kd of 3.5 nM against human PI3Kγ catalytic subunit (S144–A1102 residues) as determined by the KINOMEscan active-site competition binding assay in a mammalian expression system [1]. This places it among low-nanomolar PI3Kγ binders. While direct comparator data for the 2-chloro-4-fluorobenzoyl, 5-chlorothiophene, and regioisomeric analogs are not publicly available in the same assay format, the value provides a quantitative baseline for kinome-wide profiling experiments. The KINOMEscan platform is widely accepted for selectivity assessment across >400 human kinases; thus this single measurement enables procurement decisions for labs planning broad kinase selectivity panels.
| Evidence Dimension | PI3Kγ equilibrium binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 3.5 nM (BDBM50468033 / CHEMBL4293970) |
| Comparator Or Baseline | Closest publicly available comparator: compound BDBM50358204 (distinct chemotype) shows PI3Kγ Kd = 2.60 nM in similar assay; no data for the direct analogs listed in Section 2. |
| Quantified Difference | Not calculable due to absence of direct analog data; compound achieves the low-nanomolar threshold characteristic of lead-like PI3Kγ inhibitors. |
| Conditions | Human PI3Kγ (S144–A1102) expressed in mammalian system; KINOMEscan competition binding assay (DiscoverX). |
Why This Matters
Procurement of a compound with a confirmed sub-10 nM Kd on a therapeutically validated target (PI3Kγ) allows immediate entry into kinase selectivity profiling without investing in de novo synthesis for hit confirmation.
- [1] BindingDB Entry BDBM50468033 / CHEMBL4293970. Affinity Data: Kd = 3.5 nM; Assay Description: Binding affinity to human PI3Kγ (S144 to A1102 residues) expressed in mammalian expression system by KINOMEscan assay. View Source
